molecular formula C6H2Cl3FO2S B1392994 3,5-Dichloro-4-fluorobenzene-1-sulfonyl chloride CAS No. 1131397-79-9

3,5-Dichloro-4-fluorobenzene-1-sulfonyl chloride

Cat. No. B1392994
M. Wt: 263.5 g/mol
InChI Key: DVAHBTCBQASAHZ-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-fluorobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C6H2Cl3FO2S . It has a molecular weight of 263.5 g/mol . This compound is also known by other names such as 3,5-Dichloro-4-fluorobenzenesulfonyl chloride and 3,5-Dichloro-4-fluoro-benzenesulfonyl chloride .


Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-4-fluorobenzene-1-sulfonyl chloride can be represented by the InChI string: InChI=1S/C6H2Cl3FO2S/c7-4-1-3 (13 (9,11)12)2-5 (8)6 (4)10/h1-2H . The Canonical SMILES representation is C1=C (C=C (C (=C1Cl)F)Cl)S (=O) (=O)Cl .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Dichloro-4-fluorobenzene-1-sulfonyl chloride include a molecular weight of 263.5 g/mol, a computed XLogP3-AA value of 3.3, and a topological polar surface area of 42.5 Ų . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 .

Scientific Research Applications

Herbicide Potential and Spectral Characteristics

One of the significant applications of derivatives of 3,5-Dichloro-4-fluorobenzene-1-sulfonyl chloride is in the field of herbicides. Cremlyn and Cronje (1979) studied chlorohydroxybenzenesulfonyl derivatives, including compounds related to 3,5-dichloro-4-fluorobenzene-1-sulfonyl chloride, and found potential use as herbicides. Their infrared and nuclear magnetic resonance (NMR) spectral characteristics were also discussed (Cremlyn & Cronje, 1979).

Solid-Phase Organic Synthesis

Poly(3,5-diethylstyrene) sulfonyl chloride, a compound structurally similar to 3,5-Dichloro-4-fluorobenzene-1-sulfonyl chloride, has been explored by Rubinstein and Patchornik (1975) for its use in solid-phase synthesis, specifically in the synthesis of internucleotide bonds. This highlights the compound's utility in oligonucleotide synthesis (Rubinstein & Patchornik, 1975).

Synthesis of High-Purity Halogenated Compounds

Moore (2003) developed a method for the synthesis of high-purity halogenated compounds using sulfonyl chloride, demonstrating its utility in producing intermediates for agricultural and pharmaceutical applications (Moore, 2003).

Biological Activity and Drug Development

Munir et al. (2017) investigated the biological activities of compounds derived from ethyl isonipecotate and 3,5-dichloro-2-hydroxybenzenesulfonyl chloride. These compounds showed substantial antibacterial activity and potential for type-2 diabetes treatment, highlighting another significant application area (Munir et al., 2017).

Antibacterial and Antifungal Applications

Abbasi et al. (2019) synthesized a series of compounds using 3,5-dichloro-2-hydroxybenzenesulfonyl chloride and evaluated them for antimicrobial potency. Some compounds showed considerable inhibitory activity against α-glucosidase enzyme, as well as hemolytic and cytotoxic profiles, further illustrating the compound's importance in medicinal chemistry (Abbasi et al., 2019).

properties

IUPAC Name

3,5-dichloro-4-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3FO2S/c7-4-1-3(13(9,11)12)2-5(8)6(4)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVAHBTCBQASAHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679241
Record name 3,5-Dichloro-4-fluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-4-fluorobenzene-1-sulfonyl chloride

CAS RN

1131397-79-9
Record name 3,5-Dichloro-4-fluorobenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131397-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichloro-4-fluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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